Quorum sensing-IN-3

Beschreibung

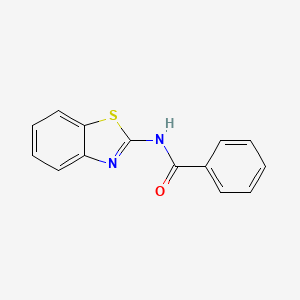

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5005-14-1 |

|---|---|

Molekularformel |

C14H10N2OS |

Molekulargewicht |

254.31 g/mol |

IUPAC-Name |

N-(1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h1-9H,(H,15,16,17) |

InChI-Schlüssel |

FZVLVMRGZRRBFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Löslichkeit |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Classical Approaches for N-(1,3-benzothiazol-2-yl)benzamide Synthesis

Conventional methods for synthesizing N-(1,3-benzothiazol-2-yl)benzamide and its derivatives have been foundational, typically involving amide bond formation and multi-step pathways to build complexity.

The most direct and widely employed method for synthesizing N-(1,3-benzothiazol-2-yl)benzamide is the nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and a benzoyl derivative. This amide coupling is a cornerstone of its synthesis. A typical procedure involves reacting 2-aminobenzothiazole with benzoyl chloride in a solvent such as pyridine, which also acts as a base to neutralize the hydrochloric acid byproduct, resulting in the desired compound in high yield. One documented synthesis using this method reported a yield of 87% for the title compound.

Variations of this approach include the reaction of 2-aminobenzothiazole with freshly prepared 3-chlorobenzoyl isothiocyanate in acetone (B3395972) to produce the corresponding N-(benzothiazol-2-yl)-3-chlorobenzamide. researchgate.net Furthermore, direct coupling with carboxylic acids, such as various cinnamic acid compounds, provides another route to related amide derivatives. rsc.org The reaction of 2-aminobenzothiazole with 4-chlorobenzenesulphonyl chloride in refluxing acetone is another example of forming a similar sulfonamide linkage. americanelements.commdpi.com

Table 1: Examples of Classical Amide Coupling Reactions

| 2-Aminobenzothiazole Derivative | Acylating Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | Benzoyl chloride | Pyridine | N-(1,3-benzothiazol-2-yl)benzamide | 87% | |

| 2-Aminobenzothiazole | 3-Chlorobenzoyl isothiocyanate | Acetone | N-(Benzothiazol-2-yl)-3-chlorobenzamide | 15% | researchgate.net |

| 2-Aminobenzothiazole | 4-Chlorobenzenesulphonyl chloride | Acetone, Reflux | N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | 40.83% | mdpi.com |

| 2-Amino-6-chlorobenzothiazole | Acyl chlorides | Dioxane, Triethylamine, Reflux | N-(6-chloro-1,3-benzothiazol-2-yl) amides | - | nih.gov |

| 2-Aminobenzothiazole | Cinnamic acid compounds | - | N-(1,3-benzothiazol-2-yl)cinnamamides | - | rsc.org |

The synthesis of more complex or substituted analogues of N-(1,3-benzothiazol-2-yl)benzamide often necessitates multi-step pathways. These routes allow for the introduction of specific functional groups on either the benzothiazole (B30560) core or the benzoyl moiety prior to the final amide coupling.

One such pathway begins with the modification of benzoic acid. For instance, benzoic acid can undergo chlorosulfonation to produce 3-(chlorosulfonyl)benzoic acid. japsonline.com This intermediate is then reacted with various amines to form a library of sulfonamides. japsonline.com The resulting sulfonamide-bearing benzoic acids are subsequently converted to their corresponding acid chlorides by treatment with thionyl chloride. japsonline.com In the final step, these activated acid chlorides are reacted with 2-aminobenzothiazole to yield the target N-benzothiazol-2-yl benzamide (B126) derivatives bearing a sulfonamide group. japsonline.com

Another strategy involves building the benzothiazole ring from a substituted aniline. For example, 2-amino-5-fluorobenzenethiol (B1267401) can be used as a starting material to first synthesize 6-fluorobenzo[d]thiazole-2-carboxylic acid, which is then coupled with various amines to produce benzothiazole–carboxamide hybrids. researchgate.net Similarly, derivatives can be prepared starting from substituted 2-aminobenzothiazoles, such as 6-nitro-2-aminobenzothiazole, which allows for functionalization at the 6-position of the benzothiazole ring. nih.gov A complex multi-step synthesis was used to create benzothiazolopyrimidine-thiazole conjugates, which started with the cyanoacetylation of 6-acetyl-2-aminobenzothiazole. nih.gov

A two-step linear synthesis has also been reported to create a complex derivative linking a benzoxazole (B165842) and a benzothiazole. This involved first reacting 2-aminobenzothiazole with 4-chlorobutanoyl chloride to form N-(benzothiazol-2-yl)-4-chlorobutanamide, which then reacts with 5-chloro-2-aminobenzoxazole to yield the final linked compound. researchgate.net

Table 2: Illustrative Multi-step Synthesis of a Sulfonamide Derivative

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Benzoic acid | Chlorosulfonic acid | 3-(Chlorosulfonyl)benzoic acid | japsonline.com |

| 2 | 3-(Chlorosulfonyl)benzoic acid | Various amines (e.g., R-NH₂) | 3-(R-aminosulfonyl)benzoic acids | japsonline.com |

| 3 | 3-(R-aminosulfonyl)benzoic acids | Thionyl chloride (SOCl₂) | 3-(R-aminosulfonyl)benzoyl chlorides | japsonline.com |

| 4 | 3-(R-aminosulfonyl)benzoyl chlorides | 2-Aminobenzothiazole | N-(1,3-benzothiazol-2-yl)-3-(R-aminosulfonyl)benzamides | japsonline.com |

Modern and Sustainable Synthetic Techniques

In recent years, the development of synthetic methodologies has shifted towards more efficient and environmentally friendly processes. These modern techniques aim to reduce waste, shorten reaction times, and avoid the use of hazardous materials.

The principles of green chemistry are increasingly being applied to the synthesis of the benzothiazole core, a key precursor for the title compound. nih.govresearchgate.net These methods focus on creating the benzothiazole ring system in an eco-friendly manner. An efficient and practical method involves the cyclization of 2-aminothiophenols with various reagents in water, which serves as a benign solvent. rsc.org

Catalysis plays a crucial role in these green syntheses. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Other heterogeneous catalysts, such as SnP₂O₇, have proven effective for the condensation reaction of 2-aminothiophenol (B119425) with aromatic aldehydes, offering high yields, very short reaction times, and the ability to be reused multiple times without loss of activity. nih.gov Researchers have also explored using CO₂ as a C1 source for the cyclization of 2-aminothiophenols, providing an environmentally benign approach to benzothiazole synthesis. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. This method has been successfully applied to the synthesis of benzothiazole derivatives, offering significant reductions in reaction times compared to conventional heating methods. nih.govarkat-usa.org For example, a rapid and efficient method was developed for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation (MWI), which drastically shortened reaction times. nih.gov

The synthesis of various heterocyclic compounds, including benzimidazole (B57391) and thiazolidinone derivatives, has demonstrated the advantages of microwave assistance, such as higher yields and cleaner reaction profiles. arkat-usa.org In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. arkat-usa.orgnih.gov The synthesis of N-(1,3-thiazol-2-yl)benzamide, a compound structurally related to the title molecule, has also been achieved using microwave radiation, highlighting the broad applicability of this technology in synthesizing such amide scaffolds. nih.gov

Derivatization Strategies and Analogue Generation

The N-(1,3-benzothiazol-2-yl)benzamide scaffold is a versatile template for the generation of diverse chemical libraries. Derivatization strategies typically focus on introducing a wide range of substituents onto the benzothiazole ring system or the phenyl ring of the benzamide moiety.

These strategies allow for the systematic exploration of structure-activity relationships. A common approach is to utilize a variety of substituted benzoyl chlorides or carboxylic acids in the amide coupling reaction with 2-aminobenzothiazole. japsonline.com For instance, a series of benzothiazole amide derivatives were synthesized using various cinnamic acid compounds. rsc.org

Multi-step syntheses are frequently employed to introduce greater structural diversity. One extensive study involved the synthesis of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogues, creating complex molecules with potential biological activity. nih.govnih.gov Similarly, 4,5,6-trisubstituted 2-aminobenzothiazoles have been acylated with complex acyl chlorides like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to produce novel carboxamides. nih.gov Another approach involves the initial functionalization of the 2-aminobenzothiazole core, such as reacting it with chloroacetyl chloride, followed by condensation with various amines to generate a range of derivatives. nih.gov The synthesis of N-(thiazol-2-yl)-benzamide analogues has also been explored to investigate structural determinants for biological activity. nih.govsemanticscholar.org

Table 3: Examples of Synthesized N-(1,3-benzothiazol-2-yl)benzamide Analogues

| Base Scaffold | Point of Derivatization | Reactants/Method | Resulting Analogue Class | Reference |

|---|---|---|---|---|

| Benzoic Acid | Phenyl ring | Chlorosulfonation, amidation, then coupling with 2-aminobenzothiazole | N-benzothiazol-2-yl benzamide sulfonamides | japsonline.com |

| 2-Aminobenzothiazole | Benzoyl group | Coupling with various cinnamic acids | N-(1,3-benzothiazol-2-yl)cinnamamides | rsc.org |

| 2-Aminobenzothiazole | Amide nitrogen | Reaction with 4-chlorobenzenesulphonyl chloride | N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | mdpi.com |

| 6-Nitro-2-aminobenzothiazole | Benzothiazole ring (position 6) | Multi-step synthesis involving reduction and functionalization | 6-Substituted-N-(1,3-benzothiazol-2-yl)benzamides | nih.gov |

| 2-Aminobenzothiazole | Benzoyl group | Coupling with pyrazole-5-carbonyl chloride derivatives | N-(1,3-benzothiazol-2-yl)pyrazole-5-carboxamides | nih.gov |

| 2-Aminobenzothiazole | Amide linker | Reaction with 4-chlorobutanoyl chloride, then with 5-chloro-2-aminobenzoxazole | Linked benzothiazole-benzoxazole butanamides | researchgate.net |

Substituent Effects on Benzothiazole Moiety Functionalization

The functionalization of the benzothiazole ring in N-(1,3-benzothiazol-2-yl)benzamide and related compounds is significantly influenced by the electronic and steric nature of the substituents already present on the ring. These substituents can either activate or deactivate the ring towards certain reactions and direct incoming groups to specific positions.

The benzothiazole core is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions are modulated by the substituents on its benzene (B151609) ring. Electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the benzothiazole ring, thereby activating it towards electrophilic substitution and generally directing incoming electrophiles to the ortho and para positions relative to the substituent. For instance, in the synthesis of bis-thiazolo derivatives, electron-donor groups like -CH₃ and -OEt at the 6-position of the benzothiazole ring have been shown to enhance the anthelmintic activity of the resulting compounds. nih.gov

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (e.g., -Cl, -Br) decrease the electron density of the benzothiazole ring, deactivating it towards electrophilic attack. nih.govunizin.org These groups typically direct incoming electrophiles to the meta position. Studies on 2-aminobenzothiazole derivatives have shown that the presence of a 4,7-diCH₃ group on the benzothiazole core was favorable for antiproliferative activity, with the potency trend for the R¹ substituent being 4,7-diCH₃ > H > 5-Br > 4-OCF₃ > 6-Cl > 4-F, 6-Br. nih.gov This indicates a complex interplay of both electronic and steric factors in determining biological activity.

The position of the substituent on the benzothiazole ring also has a profound impact. A study on 2-aminobenzothiazole-based anticancer agents revealed that introducing a substituent on the phenyl ring significantly enhances cytotoxic activity, while moving the substituent from the C4 to the C2 position leads to a notable decrease in activity. nih.gov

Computational studies on benzothiazole derivatives have provided further insights into the electronic effects of substituents. The introduction of an electron-withdrawing -NO₂ group has been shown to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, resulting in a reduced energy gap which can be advantageous for charge transport and optoelectronic properties. mdpi.com In contrast, an electron-donating -CH₃ group generally raises the HOMO energy level. mdpi.com

The following table summarizes the effect of various substituents on the functionalization and properties of the benzothiazole moiety.

| Substituent (Position) | Electronic Effect | Impact on Reactivity/Properties | Reference |

| -CH₃, -OEt (6-position) | Electron-Donating | Enhances anthelmintic activity in resulting bis-thiazolo derivatives. | nih.gov |

| 4,7-diCH₃ | Electron-Donating | Favorable for antiproliferative activity. | nih.gov |

| 5-Br | Electron-Withdrawing | Moderate antiproliferative activity. | nih.gov |

| 6-Cl | Electron-Withdrawing | Lower antiproliferative activity compared to H. | nih.gov |

| -NO₂ | Electron-Withdrawing | Lowers HOMO and LUMO energies, reduces energy gap. Promotes antibacterial activity in Schiff bases. | nih.govmdpi.com |

| -F, -Cl | Electron-Withdrawing | Enhance antifungal activity in Schiff bases. | nih.gov |

Substituent Effects on Benzamide Moiety Functionalization

The functionalization of the benzamide moiety in N-(1,3-benzothiazol-2-yl)benzamide is equally governed by the nature and position of its substituents. These substituents primarily influence the reactivity of the carbonyl group and the aromatic ring of the benzamide portion.

The benzamide ring behaves as a typical substituted benzene ring in electrophilic aromatic substitution reactions. The amide group (-CONH-) itself is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. unizin.orglibretexts.org Therefore, electrophilic attack on the benzamide phenyl ring will be slower than on unsubstituted benzene and will primarily occur at the meta position relative to the amide linkage.

The substituents on the phenyl ring of the benzamide can either enhance or counteract this directing effect. An electron-donating group on the benzamide ring will activate it towards electrophilic substitution, competing with the deactivating effect of the amide group. Conversely, an electron-withdrawing group will further deactivate the ring, making electrophilic substitution even more difficult.

In the context of nucleophilic acyl substitution, the reactivity of the carbonyl carbon is highly dependent on the electronic nature of the substituents on the benzamide's phenyl ring. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. For instance, in the synthesis of N-aryl mandelamides via asymmetric transfer hydrogenation of α-keto amides, substrates with electron-withdrawing groups like -F and -Cl on the benzoyl moiety showed higher enantiomeric excess compared to those with electron-donating groups like -CH₃ and -OCH₃. researchgate.net This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the hydrogenation reaction. researchgate.net

Structure-activity relationship (SAR) studies of N-(benzothiazol-2-yl)benzamide derivatives have demonstrated the significant impact of substituents on the benzamide moiety on their biological activity. In a study on glucokinase (GK) activators, various sulfonamide-containing benzamide derivatives were synthesized. japsonline.com The results showed that the nature of the substituent on the sulfonamide part of the benzamide moiety was critical for GK activation. For example, a compound with an N-(2-methylphenyl)sulfonamide moiety exhibited the highest activity, while those with N-phenyl and N-2-chloro-4-nitrophenyl sulfonamide moieties also showed good activity. japsonline.com This highlights the importance of both electronic and steric factors of the substituent in the interaction with the biological target.

The following table presents a summary of the effects of different substituents on the benzamide moiety.

| Substituent on Benzamide Moiety | Reaction/Property Studied | Observed Effect | Reference |

| N-(2-methylphenyl)sulfonamide | Glucokinase Activation | Highest activity (1.97-fold activation). | japsonline.com |

| N-(4-bromophenyl)sulfonamide | Glucokinase Activation | Potent activity (1.84-fold activation). | japsonline.com |

| N-phenylsulfonamide | Glucokinase Activation | Good activity (1.66-fold activation). | japsonline.com |

| N-(2-chloro-4-nitrophenyl)sulfonamide | Glucokinase Activation | Good activity (1.69-fold activation). | japsonline.com |

| -F, -Cl (on benzoyl group) | Asymmetric Transfer Hydrogenation | Higher enantiomeric excess due to increased carbonyl electrophilicity. | researchgate.net |

| -CH₃, -OCH₃ (on benzoyl group) | Asymmetric Transfer Hydrogenation | Lower enantiomeric excess. | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction has been a pivotal technique in elucidating the precise solid-state structure of N-(1,3-benzothiazol-2-yl)benzamide and its derivatives. These analyses reveal detailed information about the molecule's crystal system, the arrangement of molecules in the unit cell, and the nature of the non-covalent interactions that govern the crystal packing.

Crystallographic studies have shown that N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net This classification provides fundamental information about the symmetry of the crystal lattice. The specific crystal system and space group can be influenced by the presence of substituents on the benzamide (B126) ring. For instance, nitro-substituted derivatives of N-(1,3-benzothiazol-2-yl)benzamide have been observed to crystallize in different systems; the ortho- and meta-nitro derivatives adopt a monoclinic system (with P2₁/n and C2/c space groups, respectively), while the para-nitro derivative crystallizes in the orthorhombic system with a Pbcn space group. mdpi.com

Table 1: Crystallographic Data for N-(1,3-benzothiazol-2-yl)benzamide and its Derivatives

| Compound | Crystal System | Space Group | Reference |

| N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) | Monoclinic | P2₁/n | researchgate.net |

| N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide | Monoclinic | P2₁/n | mdpi.com |

| N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide | Monoclinic | C2/c | mdpi.com |

| N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide | Orthorhombic | Pbcn | mdpi.com |

The crystal packing of N-(1,3-benzothiazol-2-yl)benzamide and its analogs is significantly influenced by a network of intermolecular interactions. A recurring motif is the formation of dimers through N−H···N hydrogen bonds between the amide hydrogen and the nitrogen atom of the thiazole (B1198619) ring of a neighboring molecule. mdpi.com In addition to this primary interaction, C−H···O hydrogen bonds are also observed, further stabilizing the crystal structure. mdpi.com

In derivatives, the conformation can be further influenced by intramolecular interactions. For instance, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, a related structure, an intramolecular N—H⋯O hydrogen bond is observed, which leads to the formation of a stable six-membered ring (S(6) motif). nih.gov The degree of twisting between the aromatic rings is a key conformational feature. For example, in N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the thiazole and benzene (B151609) rings is 43.6 (1)°. nih.gov In a derivative of N-(1,3-benzothiazol-2-yl)benzamide, the dihedral angle between the benzothiazole (B30560) and phenyl rings was found to be 78.56(6)°. st-andrews.ac.uk

Advanced Spectroscopic Characterization

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable for characterizing the structure of N-(1,3-benzothiazol-2-yl)benzamide in solution and confirming the presence of key functional groups.

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the molecular structure in solution. The chemical shifts observed in the NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum of N-(1,3-benzothiazol-2-yl)benzamide derivatives, the protons of the benzothiazole and benzamide rings typically appear as multiplets in the aromatic region (around 7.0-9.0 ppm). japsonline.com The amide proton (N-H) usually presents as a singlet at a downfield chemical shift, for example, around 9.08 ppm. japsonline.com

The ¹³C-NMR spectrum complements the ¹H-NMR data. The carbonyl carbon of the amide group is a characteristic signal, often appearing around 165 ppm. japsonline.com The carbon atom of the C=N bond within the benzothiazole ring is also readily identifiable, with a chemical shift in the range of 170-175 ppm. japsonline.com

Table 2: Representative NMR Data for a N-(1,3-benzothiazol-2-yl)benzamide Derivative

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| ¹H | 9.08 | s | NH | japsonline.com |

| ¹H | 7.63-8.38 | m | Aromatic CH | japsonline.com |

| ¹³C | 174.46 | - | C=N | japsonline.com |

| ¹³C | 164.98 | - | C=O | japsonline.com |

| ¹³C | 115.66-152.49 | - | Aromatic C | japsonline.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in N-(1,3-benzothiazol-2-yl)benzamide by detecting their characteristic vibrational frequencies.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is a prominent feature in the FT-IR spectrum, typically observed in the region of 1660-1670 cm⁻¹. researchgate.net The N-H stretching vibration of the amide group usually appears as a band in the range of 3400-3500 cm⁻¹. makhillpublications.co Other characteristic bands include the C=N stretching of the benzothiazole ring (around 1581 cm⁻¹) and the C-S stretching vibration (around 663 cm⁻¹). makhillpublications.co

Table 3: Key FT-IR Vibrational Frequencies for N-(1,3-benzothiazol-2-yl)benzamide and Related Structures

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch | 3400-3500 | makhillpublications.co |

| C=O Stretch | 1660-1670 | researchgate.net |

| C=N Stretch | ~1581 | makhillpublications.co |

| C-S Stretch | ~663 | makhillpublications.co |

Positional Isomerism and Geometric Influence on Molecular Architecture

Detailed research into nitro-substituted positional isomers of N-(1,3-benzothiazol-2-yl)benzamide highlights the critical role of substituent placement. mdpi.com A study involving the ortho-, meta-, and para-nitro derivatives revealed that each isomer crystallizes in a completely different crystal system, a direct consequence of the varying geometric constraints imposed by the nitro group's location. mdpi.comresearchgate.net

The ortho-nitro isomer (N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide) exhibits a distorted geometry. This distortion is attributed to the intrinsic steric hindrance from the bulky nitro group being positioned adjacent to the amide linkage. mdpi.com Conversely, the meta-nitro derivative (N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide) is reported to have the most planar geometry among the three nitro isomers. mdpi.comresearchgate.net This planarity suggests a reduction in steric clash, allowing for a more delocalized electron system across the molecule. The para-nitro isomer represents an intermediate case. These geometric variations lead to unique solid-state packing arrangements for each isomer, mediated by different non-covalent interactions. mdpi.com

Similarly, the crystal structure of N-(benzothiazol-2-yl)-3-chlorobenzamide, a meta-substituted isomer, shows a relatively planar conformation. The dihedral angle between the 3-chlorophenyl moiety and the benzothiazole-2-yl moiety is a mere 6.417(4)°. researchgate.net This small angle indicates minimal twisting between the two ring systems, analogous to the planarity observed in the meta-nitro derivative.

The influence of the substituent's position on the crystal system is a clear indicator of its impact on the molecular architecture, as summarized in the table below.

| Isomer | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Monoclinic | P21/n | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Monoclinic | C2/c | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Orthorhombic | Pbcn | mdpi.com |

| N-(benzothiazol-2-yl)-3-chlorobenzamide | Triclinic | Pī | researchgate.net |

The geometric variations induced by positional isomerism are most effectively quantified by the dihedral angle between the benzothiazole and benzoyl rings.

| Compound | Substituent Position | Dihedral Angle Between Rings | Geometric Observation | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | ortho | Not specified, but described as distorted | Steric hindrance causes significant twisting | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | meta | Not specified, but described as most planar | Minimal steric hindrance allows for high planarity | mdpi.comresearchgate.net |

| N-(benzothiazol-2-yl)-3-chlorobenzamide | meta | 6.417(4)° | Relatively planar conformation | researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the structural and electronic properties of benzothiazole (B30560) derivatives. mdpi.comnih.govmdpi.com DFT is a robust method for evaluating the electronic properties, structural characteristics, and transition states of π-conjugated systems like those found in N-(1,3-benzothiazol-2-yl)benzamide. nih.gov These calculations are foundational for understanding the molecule's reactivity, stability, and spectroscopic features.

The electronic properties of N-(1,3-benzothiazol-2-yl)benzamide and its analogs are primarily defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com

Studies on various substituted benzothiazoles have shown that the HOMO-LUMO energy gap typically falls within the range of 3.95 to 4.73 eV. mdpi.comnbu.edu.sa A smaller energy gap suggests that electrons can be more easily excited from the HOMO to the LUMO, indicating lower kinetic stability and higher chemical reactivity. mdpi.com The specific substituents on the benzothiazole or benzamide (B126) rings significantly influence this energy gap. For instance, the introduction of strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), has been observed to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. mdpi.com Conversely, other substituents might widen the gap, enhancing stability. nbu.edu.sa

From the energies of the HOMO and LUMO, several key reactivity descriptors can be calculated, including:

Ionization Potential (I)

Electron Affinity (A)

Chemical Hardness (η)

Chemical Softness (σ)

Electronegativity (χ)

Electronic Chemical Potential (μ)

Electrophilicity Index (ω)

Electrostatic Potential (ESP) maps are another vital tool. They visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and π–π stacking, which dictate the molecule's binding behavior with biological targets.

Computational methods are used to determine the most stable three-dimensional conformation of N-(1,3-benzothiazol-2-yl)benzamide through geometry optimization. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

PIXEL calculations, a method for computing intermolecular interaction energies, have been used to quantify the forces stabilizing the crystal lattice of related structures like N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides. mdpi.com These calculations partition the total lattice energy into its coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the crystal packing forces. mdpi.com For example, motifs involving classical hydrogen bonds exhibit large Coulombic and polarization energy contributions, while π-stacking interactions are characterized by significant dispersion energy. mdpi.com

| Interaction Motif | Coulombic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Polarization Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Motif II (Hydrogen-bonded) | -89.8 | -59.6 | -42.6 | mdpi.com |

| Motif III (Hydrogen-bonded) | -41.6 | Data Not Available | -18.9 | mdpi.com |

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, providing critical insights for drug design and development.

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For N-(1,3-benzothiazol-2-yl)benzamide and its derivatives, docking studies have been crucial in identifying potential biological targets and elucidating binding modes.

These compounds have been investigated as potential quorum sensing (QS) inhibitors against pathogens like Pseudomonas aeruginosa. nih.gov Docking analyses of N-(benzo[d]thiazol-2-yl)benzamide derivatives revealed moderate to good binding affinities, with calculated values ranging from -7.1 to -11.2 kcal/mol. nih.govresearchgate.net Such studies help in understanding the key interactions—like hydrogen bonds and hydrophobic interactions—between the ligand and the active site residues of the target protein. japsonline.com Similarly, derivatives have been docked into the allosteric site of human glucokinase to predict bonding connections, guiding the design of new enzyme activators. japsonline.com

| Compound Series | Target Type | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)benzamide derivatives | Quorum Sensing Proteins (P. aeruginosa) | -7.6 to -11.2 | nih.gov |

| N-(pyridin-2/3-yl)alkanamide derivatives | Quorum Sensing Proteins | -7.1 to -9.3 | researchgate.net |

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic picture of the ligand-receptor complex. MD simulations analyze the movements and conformational changes of the complex over time, offering insights into its stability. nih.govresearchgate.net For N-(1,3-benzothiazol-2-yl)benzamide derivatives, MD simulations have been used to confirm the stability of the protein-ligand complexes identified through docking. nih.govresearchgate.net These simulations help to validate the docking poses and ensure that the predicted interactions are maintained in a dynamic, solvated environment, which more closely mimics physiological conditions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological activity. A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

This approach is particularly useful when the 3D structure of the biological target is unknown but a set of active compounds has been identified. researchgate.net For scaffolds related to benzothiazole, pharmacophore models have been developed and validated to serve as 3D queries for virtual screening of large chemical databases. researchgate.netresearchgate.net The goal of this virtual screening is to identify novel compounds from the database that match the pharmacophore model and are therefore likely to be active. researchgate.net The identified "hits" are then subjected to further computational analysis, such as molecular docking, and subsequent experimental testing. The reliability of a pharmacophore model is often benchmarked using parameters like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve, which assess its ability to distinguish active compounds from inactive decoys. researchgate.net

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is a computational technique used in drug discovery to identify the essential structural features of a molecule required for its biological activity. thaiscience.info This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. researchgate.net For benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)benzamide, this method helps in understanding the spatial arrangement of chemical functionalities that are crucial for their interaction with biological targets. thaiscience.info

Studies on various benzothiazole derivatives have successfully generated pharmacophore models that highlight key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.netresearchgate.net For instance, a study on benzothiazole derivatives as potential p56lck inhibitors resulted in a six-point pharmacophore model with one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADHRR). researchgate.net Another study on flavonoids as α-glucosidase inhibitors developed a four-point model (AADR) with two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. researchgate.net These models serve as valuable tools for screening large chemical databases to identify new compounds with similar and potentially improved biological activity. thaiscience.info

The generation of these models typically involves aligning a set of active compounds and identifying the common chemical features that are essential for their activity. thaiscience.info The quality and predictive power of the generated pharmacophore model are often validated using an external set of molecules. researchgate.net A statistically significant model can then be used to develop a 3D-QSAR (Quantitative Structure-Activity Relationship) model, which provides a quantitative correlation between the chemical features and the biological activity. thaiscience.inforesearchgate.net

Structure-Based Pharmacophore Model Development

In contrast to the ligand-based approach, structure-based pharmacophore modeling utilizes the known three-dimensional structure of the biological target, such as a protein or enzyme. nih.gov This method allows for the identification of the key interaction points between the ligand and the active site of the target. While specific structure-based pharmacophore models for N-(1,3-benzothiazol-2-yl)benzamide are not extensively detailed in the provided context, the general principles of this technique are well-established for related compounds.

The process involves analyzing the co-crystallized structure of a ligand within the target's binding pocket to map out the essential interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking. nih.gov For example, in the study of hCA IX inhibitors, the active site analysis based on the protein structure revealed a sulfonamide as a co-crystallized ligand, which helped in understanding the favorable binding interactions. nih.gov

These models are crucial for designing novel inhibitors with improved potency and selectivity. By understanding the specific interactions required for binding, medicinal chemists can modify the structure of the lead compound, such as N-(1,3-benzothiazol-2-yl)benzamide, to enhance its affinity for the target.

In Silico ADMET Predictions and Theoretical Pharmacokinetic Insights

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. researchgate.netveterinaria.org These computational tools help in filtering out molecules with unfavorable ADMET profiles, thereby reducing the time and cost associated with drug development. researchgate.netveterinaria.org

Absorption and Distribution Properties

The absorption and distribution of a drug are key determinants of its bioavailability and efficacy. In silico tools predict various physicochemical properties that influence these processes, such as lipophilicity (Log P), water solubility, and permeability.

For benzothiazole derivatives, studies have shown that many compounds exhibit good drug-likeness properties, complying with Lipinski's rule of five. nih.govtandfonline.com This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 g/mol , a Log P value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. researchgate.net

Studies on various benzothiazole derivatives have demonstrated favorable in silico absorption percentages, with many compounds showing over 70% absorption. nih.gov Furthermore, adherence to Veber's rule, which considers the number of rotatable bonds and polar surface area, indicates good intestinal absorption and bioavailability for these compounds. nih.gov The predicted distribution properties, such as the volume of distribution (VD), can indicate whether a drug is more likely to be distributed in tissues or remain in the plasma. frontiersin.org For instance, some benzamide derivatives have been predicted to have good human intestinal absorption (higher than 70%) and are likely to penetrate the central nervous system. mdpi.com

Table 1: Predicted Physicochemical and Absorption Properties of Benzothiazole Derivatives

| Property | Predicted Value/Range | Significance |

| Molecular Weight | < 500 g/mol | Good oral bioavailability researchgate.net |

| Log P | < 5 | Optimal lipophilicity for membrane permeability researchgate.netveterinaria.org |

| Hydrogen Bond Donors | ≤ 5 | Good oral bioavailability researchgate.net |

| Hydrogen Bond Acceptors | ≤ 10 | Good oral bioavailability researchgate.net |

| Human Intestinal Absorption | > 70% | High absorption after oral administration nih.govmdpi.com |

| Bioavailability Score | 0.55 | Moderate potential for oral bioavailability researchgate.net |

This table represents a summary of typical predicted values for benzothiazole derivatives based on multiple studies.

Predicted Metabolic Stability and Excretion Pathways

The metabolism of a drug significantly influences its duration of action and potential for drug-drug interactions. In silico models can predict the metabolic stability of a compound by identifying its potential interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family.

For some benzothiazole derivatives, it has been predicted that they may act as inhibitors of certain CYP isoenzymes, such as CYP1A2, CYP2C19, and CYP3A4, which could lead to drug-drug interactions. tandfonline.com However, other studies have shown that some potent benzothiazole derivatives selectively inhibit CYP2C19 and CYP2C9 but not CYP1A2, CYP2D6, or CYP3A4, indicating a lower risk of broad-spectrum metabolic interactions. researchgate.net The prediction of potential metabolic reactions helps in assessing whether a drug can effectively reach its target site before being metabolized and eliminated. tandfonline.com

The excretion pathways of a drug are also crucial for determining its dosing regimen. While specific excretion pathway predictions for N-(1,3-benzothiazol-2-yl)benzamide are not detailed, in silico ADMET studies for related compounds provide general insights into their likely elimination routes.

Table 2: Predicted Metabolic Properties of Benzothiazole Derivatives

| Property | Prediction | Significance |

| CYP Inhibition | Potential inhibitor of CYP1A2, CYP2C19, CYP3A4 (in some cases) tandfonline.com | Risk of drug-drug interactions |

| CYP Inhibition | Selective inhibition of CYP2C19 and CYP2C9 (in other cases) researchgate.net | More specific metabolic profile |

This table summarizes potential metabolic interactions of benzothiazole derivatives based on in silico predictions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with In Vitro Biological Efficacy

The biological activity of N-(1,3-benzothiazol-2-yl)benzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole (B30560) and benzamide (B126) rings. Systematic modifications of this core structure have allowed researchers to establish clear structure-activity relationships (SAR) for various in vitro biological targets.

In the context of anticancer activity, SAR studies have revealed that specific substitutions on the N-(1,3-benzothiazol-2-yl)benzamide scaffold can significantly impact its antiproliferative effects on cancer cell lines. For instance, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their ability to inhibit the growth of human liver (HepG2) and breast (MCF-7) cancer cells. researchgate.net The results indicated that the substitution pattern on the benzamide ring plays a crucial role. Notably, derivatives with electron-withdrawing groups, such as nitro groups, at the para position of the benzamide ring exhibited potent activity. researchgate.net Conversely, the introduction of chloro and dichloro phenyl groups has been shown to enhance antiproliferative potential, while hydrogen, methoxy (B1213986), nitro, trifluoromethyl, and methyl groups led to a decrease in activity. nih.gov

Further studies have highlighted the importance of substitutions on the benzothiazole ring as well. For example, derivatives with methoxy and chloro groups on the benzothiazole moiety have demonstrated interesting anticancer activities. nih.gov The strategic placement of these functional groups appears to be critical for optimizing the cytotoxic effects of these compounds.

The anti-inflammatory properties of N-(1,3-benzothiazol-2-yl)benzamide derivatives are also tightly linked to their structural features. Research has shown that incorporating specific moieties can enhance their anti-inflammatory potential. In one study, the introduction of an indole (B1671886) ring was found to be more effective in reducing edema compared to a benzene (B151609) ring in a series of benzothiazole derivatives. nih.gov Furthermore, substitutions at the fourth position of a proline moiety in certain derivatives were shown to enhance anti-inflammatory activity. nih.gov The synergistic effect of combining the benzothiazole nucleus with a sulphonamide moiety has also been explored, with the expectation of enhanced anti-inflammatory effects. nih.gov

N-(1,3-benzothiazol-2-yl)benzamide derivatives have been investigated as inhibitors of various enzymes, and their inhibitory potency is highly dependent on their substitution patterns. In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that a 2-chloro analog was the most potent, with IC50 values in the low nanomolar range for both enzymes. nih.gov The introduction of fluorine atoms at specific positions of the molecule was also explored to improve metabolic stability without compromising activity. nih.gov

For glucokinase (GK) activation, a different set of SAR was observed. Among a series of N-benzothiazol-2-yl benzamide analogs, those bearing an N-(2-methylphenyl) sulfonamide moiety exhibited the highest GK activation. japsonline.com This highlights how subtle changes in the substituent can dramatically alter the biological activity profile of the parent compound.

The following table summarizes the in vitro biological efficacy of selected N-(1,3-benzothiazol-2-yl)benzamide derivatives against various targets.

| Compound ID | Target/Assay | In Vitro Efficacy | Reference |

| 1k | Antiproliferative (MCF-7) | High | researchgate.net |

| 17c | Anti-inflammatory (Carrageenan-induced edema) | High | nih.gov |

| 17i | Anti-inflammatory (Carrageenan-induced edema) | High | nih.gov |

| 4 | FAAH/sEH Inhibition | IC50 = 7 nM (hFAAH), 9.6 nM (hsEH) | nih.gov |

| 6 | Glucokinase Activation | 1.97-fold activation | japsonline.com |

| 7 | Glucokinase Activation | ~2.0-fold activation | japsonline.com |

| 18 | Cytotoxicity (HCT-116, MCF-7, HUH-7) | GI50 = 7.9 µM, 9.2 µM, 3.1 µM | nih.gov |

| 19 | Cytotoxicity (CCRF-CEM) | CC50 = 12 ± 2 µM | nih.gov |

| 20 | Cytotoxicity (CCRF-CEM) | CC50 = 8 ± 1 µM | nih.gov |

Identification of Key Pharmacophoric Features for Biological Action

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-(1,3-benzothiazol-2-yl)benzamide derivatives, several key pharmacophoric features have been identified that are crucial for their anticancer, anti-inflammatory, and enzyme-inhibiting activities.

The essential pharmacophoric features for the anticancer activity of this class of compounds generally include:

Aromatic/Heterocyclic Core: The benzothiazole nucleus serves as a critical scaffold, providing a rigid framework for the attachment of other functional groups. nih.gov

Amide Linker: The amide bond connecting the benzothiazole and benzamide moieties is a key feature, likely involved in hydrogen bonding interactions with biological targets. nih.gov

Substituted Aromatic Ring: The nature and position of substituents on the benzamide ring are vital for modulating activity. Electron-withdrawing groups and specific halogen substitutions have been shown to be favorable. nih.gov

Molecular docking studies have further elucidated the binding modes of these compounds. For example, in the case of STAT3 inhibitors, a benzothiazole derivative was shown to have a unique binding mode in the SH2 domain of STAT3. nih.gov

For anti-inflammatory action, the pharmacophoric requirements appear to be slightly different:

Benzothiazole Scaffold: As with anticancer activity, the benzothiazole ring is a fundamental component. nih.gov

Flexible Side Chains: The presence of flexible side chains, such as those incorporating proline or other amino acids, can enhance anti-inflammatory effects. nih.gov

Hydrogen Bond Donors/Acceptors: The amide linker and other functional groups capable of forming hydrogen bonds are important for interactions with inflammatory targets like COX enzymes.

The pharmacophoric features for enzyme inhibition are highly specific to the target enzyme:

For FAAH/sEH Inhibition: A key feature is a specific substitution pattern on the benzamide portion of the molecule, with a 2-chloro substitution being particularly effective. nih.gov

For Glucokinase Activation: The presence of a sulfonamide group attached to the benzamide ring appears to be a critical pharmacophoric element for allosteric activation of glucokinase. japsonline.comresearchgate.net

The identification of these pharmacophoric features is instrumental in guiding the design of new and more potent derivatives.

Rational Design Principles for Optimized N-(1,3-benzothiazol-2-yl)benzamide Derivatives

The insights gained from SAR and pharmacophore modeling have enabled the rational design of optimized N-(1,3-benzothiazol-2-yl)benzamide derivatives with enhanced biological activity and improved pharmacokinetic properties.

The rational design of anticancer agents based on this scaffold has focused on several key principles:

Target-Specific Modifications: Based on the understanding of the target protein, such as STAT3, specific modifications can be made to improve binding affinity and selectivity. nih.gov For instance, the development of STAT3 inhibitors involved designing derivatives with a unique binding mode in the SH2 domain. nih.gov

Introduction of Bioisosteres: Replacing certain functional groups with their bioisosteres can lead to improved activity or pharmacokinetic profiles.

Molecular Hybridization: Combining the N-(1,3-benzothiazol-2-yl)benzamide core with other known anticancer pharmacophores is a common strategy to develop hybrid molecules with potentially synergistic effects.

For the design of novel anti-inflammatory agents, the following principles are often employed:

Enhancing Target Selectivity: Modifications are made to increase the selectivity for specific inflammatory targets, such as COX-2 over COX-1, to reduce gastrointestinal side effects.

Modulating Physicochemical Properties: Adjusting the lipophilicity and other physicochemical properties of the molecule can improve its oral bioavailability and tissue distribution. nih.gov

Incorporation of Synergistic Moieties: As previously mentioned, combining the benzothiazole core with other anti-inflammatory moieties, like sulfonamides, is a rational approach to enhance efficacy. nih.gov

The rational design of enzyme inhibitors from the N-(1,3-benzothiazol-2-yl)benzamide class is guided by:

Structure-Based Drug Design: Utilizing the crystal structure of the target enzyme, molecular docking simulations can predict the binding mode of designed ligands and guide the optimization of their interactions with key amino acid residues. nih.gov

Allosteric Targeting: For enzymes like glucokinase, the design focuses on allosteric sites rather than the active site, which can lead to more specific and safer modulators. japsonline.comresearchgate.net

Metabolic Stability Enhancement: Introducing modifications, such as fluorination, can block metabolic hotspots in the molecule, thereby increasing its in vivo half-life. nih.gov

Through the iterative process of design, synthesis, and biological evaluation, guided by these rational principles, the N-(1,3-benzothiazol-2-yl)benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.

Future Directions in N 1,3 Benzothiazol 2 Yl Benzamide Research

Exploration of Novel Biological Targets and Emerging Therapeutic Areas (Pre-clinical Focus)

Preclinical research into N-(1,3-benzothiazol-2-yl)benzamide and its analogs is actively uncovering new biological targets and expanding their potential therapeutic applications beyond historical uses. Two prominent areas of focus are oncology and metabolic disorders.

In the realm of oncology , derivatives of N-(1,3-benzothiazol-2-yl)benzamide are being investigated as potent antiproliferative agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7). benthamdirect.comnih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. benthamdirect.comnih.gov For instance, certain derivatives have shown a significant pro-apoptotic effect, making them promising candidates for further development as anticancer drugs. benthamdirect.comnih.gov

Another significant therapeutic area is the treatment of Type 2 Diabetes . N-benzothiazol-2-yl benzamide (B126) derivatives have been identified as allosteric activators of human glucokinase (GK). researchgate.netresearchgate.netnih.gov Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic and liver cells. nih.gov By allosterically activating this enzyme, these compounds can enhance glucose-sensitive insulin (B600854) release and hepatic glucose uptake, thereby helping to regulate blood glucose levels. nih.govijprajournal.com Research has shown that specific analogs can strongly increase the catalytic activity of GK, positioning them as potential leads for developing new antidiabetic agents. researchgate.net

Beyond these primary areas, the benzothiazole (B30560) scaffold is being explored for other novel applications. Research has pointed towards derivatives acting as quorum sensing inhibitors, which could offer a new strategy to combat bacterial infections by disrupting cell-to-cell communication in bacteria. innovareacademics.in Additionally, some N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a potential target for which the physiological functions are still being elucidated. biointerfaceresearch.comjapsonline.com

The table below summarizes the antiproliferative activity of selected N-1,3-benzothiazol-2-ylbenzamide derivatives on different cancer cell lines.

| Compound | Cell Line | Activity | Reference |

| 1f | HepG2 | High growth inhibition | benthamdirect.com |

| 1i | HepG2 | High growth inhibition | benthamdirect.com |

| 1k | HepG2, MCF-7 | Interesting activity, pro-apoptotic inducer | benthamdirect.comnih.gov |

| 2b | HepG2 | Pro-apoptotic effect | benthamdirect.com |

| 2c | HepG2 | Pro-apoptotic effect | benthamdirect.com |

Development of Advanced Synthetic Methodologies and Process Optimization

The synthesis of N-(1,3-benzothiazol-2-yl)benzamide and its derivatives is a critical aspect of its research and development. Traditional methods often involve the condensation of 2-aminobenzothiazole (B30445) with benzoyl chloride or a substituted benzoic acid. One common procedure involves reacting 2-aminobenzothiazole with benzoyl chloride in a solvent like pyridine, which can yield the final product in good amounts. allsubjectjournal.com

To improve efficiency, reduce waste, and shorten reaction times, researchers are increasingly turning to advanced synthetic methodologies. One-pot synthesis protocols are particularly attractive as they allow for multiple reaction steps to be carried out in a single vessel without isolating intermediates. This approach has been successfully applied to the synthesis of benzothiazole derivatives, often employing catalysts like ammonium (B1175870) chloride or molecular iodine to facilitate the condensation of 2-aminothiophenol (B119425) with various aldehydes. benthamdirect.comnih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzothiazole-containing compounds. semanticscholar.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. innovareacademics.insemanticscholar.org The efficiency of microwave irradiation has been demonstrated in the synthesis of various heterocyclic compounds, including those with a benzothiazole core. researchgate.netsemanticscholar.org

Furthermore, process optimization involves the use of different coupling agents to facilitate the formation of the amide bond, which is central to the N-(1,3-benzothiazol-2-yl)benzamide structure. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid group, enhancing its reactivity towards the amino group of 2-aminobenzothiazole and leading to the formation of the desired amide. biointerfaceresearch.comresearchgate.net

The general synthetic strategies are often versatile, allowing for the introduction of a wide range of substituents on both the benzothiazole and benzamide rings, which is crucial for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of N-(1,3-benzothiazol-2-yl)benzamide derivatives is no exception. These computational tools are being employed to accelerate the design of new compounds and predict their biological activities before they are synthesized, saving significant time and resources.

Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a specific target protein. innovareacademics.injapsonline.comsemanticscholar.org In the context of N-benzothiazol-2-yl benzamide derivatives, docking studies have been instrumental in understanding how these compounds interact with the allosteric site of glucokinase or the binding pockets of cancer-related proteins like p53-MDM2. nih.govjapsonline.com These in silico investigations provide valuable insights into the binding modes and help in the rational design of more potent inhibitors or activators. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comresearchgate.netchula.ac.th By developing 2D and 3D-QSAR models for benzothiazole derivatives, researchers can predict the activity of novel, unsynthesized analogs. ejbps.com These models help in identifying the key structural features and physicochemical properties that are crucial for a desired biological effect, such as anticancer or anti-inflammatory activity. chula.ac.thejbps.com

Furthermore, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.govjapsonline.com Predicting these pharmacokinetic and toxicity profiles at an early stage is crucial for selecting candidates with a higher probability of success in later stages of drug development. For example, in silico tools can predict parameters like oral bioavailability based on "Lipinski's rule of five". japsonline.com

The synergy of these computational approaches allows for the creation of large virtual libraries of N-(1,3-benzothiazol-2-yl)benzamide derivatives, which can then be screened in silico to prioritize the most promising candidates for synthesis and biological evaluation.

Challenges and Opportunities in the Field of Benzothiazole-Based Chemical Biology and Drug Discovery

The field of benzothiazole-based drug discovery, while promising, is not without its challenges. A significant hurdle is the optimization of the pharmacological profile of these compounds. For instance, while many benzothiazole derivatives show potent biological activity in vitro, they may suffer from poor pharmacokinetic properties, such as low solubility or unfavorable metabolic pathways, which can limit their in vivo efficacy. semanticscholar.org Overcoming these limitations requires extensive medicinal chemistry efforts to fine-tune the molecular structure.

Another challenge lies in the potential for off-target effects and toxicity. The benzothiazole scaffold is known to interact with a wide range of biological targets, which, while providing opportunities for developing multi-target drugs, also increases the risk of unintended interactions that could lead to adverse effects. researchgate.net Therefore, careful and comprehensive preclinical safety and toxicity assessments are paramount.

Despite these challenges, the opportunities in this field are vast. The structural versatility of the N-(1,3-benzothiazol-2-yl)benzamide core allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds for a wide array of diseases. researchgate.net The ongoing exploration of novel biological targets for this class of compounds continues to open up new therapeutic avenues. benthamdirect.com

The development of multi-target ligands, which can simultaneously modulate several key proteins involved in a complex disease like cancer or Alzheimer's disease, represents a significant opportunity. ijpsr.com The benzothiazole scaffold is well-suited for this approach. Furthermore, the increasing integration of AI and machine learning in the drug discovery pipeline is expected to accelerate the identification and optimization of potent and selective benzothiazole-based drug candidates. nih.gov The ability to design compounds with tailored properties and predict their biological behavior will undoubtedly fuel future breakthroughs in this exciting area of chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)benzamide derivatives?

- Methodological Answer : The synthesis typically involves coupling a benzothiazol-2-amine with a benzoyl chloride derivative. For example, reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine yields the target compound after purification via recrystallization (e.g., methanol) . Catalytic methods, such as using CBr₄ in one-pot reactions, enhance efficiency for benzimidazole-containing analogs . Key steps include TLC monitoring, NaHCO₃ washing to remove acidic byproducts, and column chromatography for purification.

Q. What characterization techniques are essential for confirming the structure of synthesized N-(1,3-benzothiazol-2-yl)benzamide compounds?

- Methodological Answer :

- Spectroscopy : IR confirms amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .

- Chromatography : TLC (silica Gel-G) monitors reaction progress using ethyl acetate/hexane eluents .

- Elemental Analysis : Validates purity via C, H, N, S, and Cl content .

Q. How is TLC used to monitor the progress of benzamide synthesis reactions?

- Methodological Answer : TLC plates are spotted with reaction aliquots at intervals. A typical solvent system (e.g., 3:7 ethyl acetate/hexane) separates starting materials (lower Rf) from products (higher Rf). Visualization under UV light or iodine staining confirms reaction completion when starting amine spots disappear .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld analysis complement experimental data in understanding molecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O, N–H⋯N) observed in X-ray data .

- Docking Studies : Predict binding affinities of benzamide derivatives to biological targets (e.g., glucokinase) by simulating ligand-receptor interactions .

Q. What strategies can resolve contradictions in spectroscopic data versus crystallographic findings for these compounds?

- Methodological Answer :

- X-ray Refinement : Resolve discrepancies by refining hydrogen atom positions via riding models and analyzing residual electron density maps. For example, non-classical C–H⋯F bonds in crystals may not appear in IR/NMR but are critical for packing stability .

- Dynamic NMR : Detect conformational flexibility (e.g., rotational barriers in amide bonds) that might explain spectral broadening .

Q. How do structural modifications at the benzamide moiety influence biological activity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, –F) at the para-position enhance glucokinase activation by stabilizing hydrogen bonds with Arg63 and Tyr214 .

- SAR Studies : Compare IC₅₀ values of derivatives (e.g., dimethoxy vs. nitro-substituted benzamides) to identify pharmacophores. For example, 3,4-dimethoxy groups improve solubility without compromising activity .

Q. What are the challenges in interpreting hydrogen bonding networks from X-ray diffraction data in benzothiazole derivatives?

- Methodological Answer :

- Symmetry Constraints : Centrosymmetric dimers (e.g., N–H⋯N bonds) may mask asymmetric interactions. Use PLATON or Mercury software to analyze symmetry-independent contacts .

- Thermal Motion : High thermal displacement parameters (B factors) for flexible moieties (e.g., methoxy groups) complicate precise hydrogen bond assignment. Apply restraints during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.